

CGP-75355 ATP-binding site targeting specificity

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Compound of Interest

Compound Name: CGP-75355

CAS No.: 191594-64-6

Cat. No.: B1668537

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Foreword: On the Topic of CGP-75355

This guide was initially commissioned to provide an in-depth technical analysis of the ATP-binding site targeting specificity of a molecule designated "**CGP-75355**." However, a comprehensive search of scientific literature, chemical databases, and drug development pipelines has yielded no information on a compound with this identifier. The designation "75355" corresponds to a commercially available LEGO® set (X-Wing Starfighter™) and does not appear to be associated with any known kinase inhibitor or chemical probe.

Given the absence of the specified molecule, this document has been re-envisioned to serve its intended audience—researchers, scientists, and drug development professionals—in a more broadly applicable manner. Instead of focusing on a non-existent compound, this guide will provide a comprehensive, in-depth framework for assessing the ATP-binding site targeting specificity of any novel kinase inhibitor.

We will refer to our subject molecule as "Compound X" throughout this guide. The principles, experimental workflows, data interpretation strategies, and causality behind each methodological choice are presented as a robust, field-proven template for the rigorous characterization of any ATP-competitive inhibitor. This approach ensures that the core requirements of scientific integrity, technical depth, and practical utility are fully met, providing a valuable resource for the scientific community.

An In-Depth Technical Guide to Assessing the ATP-Binding Site Targeting Specificity of Novel Kinase Inhibitors

Abstract

The development of protein kinase inhibitors is a cornerstone of modern targeted therapy. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving target selectivity.^{[1][2]} Off-target effects stemming from inhibitor promiscuity can lead to toxicity and diminish therapeutic efficacy.^[3] Therefore, a rigorous and multi-faceted assessment of an inhibitor's targeting specificity is not merely a characterization step but a critical determinant of its potential as a clinical candidate or a reliable chemical probe. This guide provides a comprehensive framework for the deconvolution of a novel ATP-competitive kinase inhibitor's target landscape, which we will call Compound X. We will explore the strategic integration of biochemical, biophysical, and cell-based methodologies, emphasizing the causality behind experimental choices to construct a self-validating and holistic specificity profile.

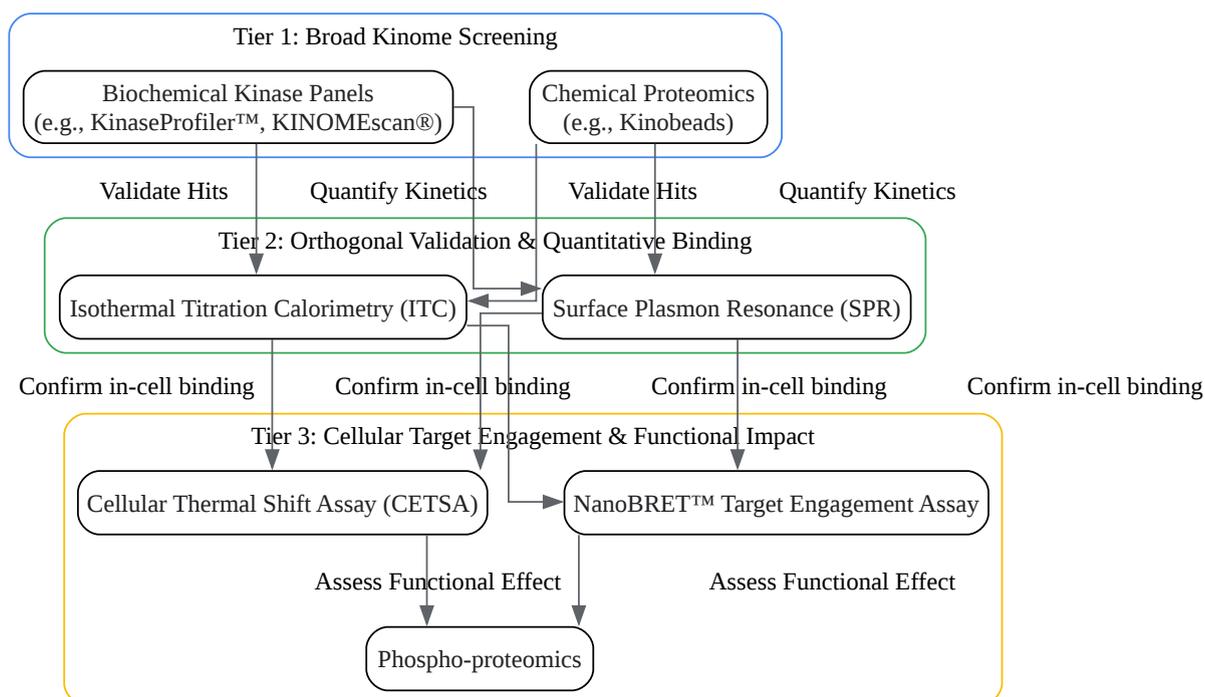
Introduction: The Imperative of Selectivity

Protein kinases, numbering over 500 in the human genome, regulate a vast array of cellular processes.^[4] Their dysregulation is a hallmark of numerous diseases, most notably cancer.^[5] The majority of clinically approved kinase inhibitors are ATP-competitive, targeting the conserved pocket where the universal phosphate donor, ATP, binds.^{[6][7]} This shared binding site is both a vulnerability to be exploited and a source of significant clinical hurdles.^[3]

An inhibitor designed for a specific kinase, for instance, BRAF, may inadvertently inhibit other kinases like SRC or EGFR, leading to unforeseen side effects.^{[8][9]} Conversely, controlled polypharmacology, where an inhibitor intentionally targets a specific set of kinases, can be therapeutically advantageous.^[10] Understanding the complete interaction profile of a compound is therefore paramount. This guide will navigate the logical progression of experiments designed to build this understanding from the ground up.

The Strategic Workflow for Specificity Profiling

A robust assessment of inhibitor specificity is a tiered approach, moving from broad, high-throughput screening to deep, quantitative characterization of specific interactions. Each stage provides a different layer of information, and together they create a comprehensive picture of the inhibitor's behavior.



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Caption: A tiered workflow for kinase inhibitor specificity profiling.

Tier 1: Broad Kinome Screening - Casting a Wide Net

The initial goal is to understand the breadth of Compound X's interactions across the kinome. This is best achieved through high-throughput screening against large panels of kinases.

Biochemical Kinase Panels

These assays measure the effect of an inhibitor on the catalytic activity of a large number of recombinant kinases.[1][11]

- **Principle:** A panel of purified, active kinases is used. Each kinase is incubated with its specific substrate and ATP (often radiolabeled) in the presence of Compound X. The inhibition of substrate phosphorylation is then measured.[12]
- **Causality:** This is the most direct method to assess functional inhibition of catalytic activity. Using a fixed concentration of Compound X (e.g., 1 μ M) across a broad panel provides a "first-pass" view of its selectivity.[13] A low ATP concentration in the assay can increase sensitivity for identifying potential interactors.[4]
- **Data Presentation:** Results are typically presented as percent inhibition at a given concentration, often visualized on a kinome tree diagram to highlight selectivity within and across kinase families.

Methodology	Principle	Primary Output	Key Advantage
Radiometric Assay	Measures incorporation of ^{33}P -ATP into a substrate.	IC_{50} (Inhibitory Concentration)	Gold standard for direct activity measurement.[14]
Binding Assay (e.g., KINOMEScan®)	Quantitative competition binding between an immobilized kinase and Compound X for a tagged ligand.	K_d (Dissociation Constant)	Measures direct physical interaction, independent of catalytic activity; high throughput.[11]

Chemical Proteomics (Kinobeads)

This approach assesses the binding of Compound X to endogenous kinases within a complex cellular lysate, offering a more physiologically relevant context.[10][15]

- Principle: A cell lysate is incubated with varying concentrations of free Compound X. The mixture is then passed over "Kinobeads"—sepharose beads derivatized with multiple, non-selective ATP-competitive inhibitors.[16] Kinases that are bound by Compound X in the lysate will not bind to the beads. The proteins captured on the beads are then identified and quantified by mass spectrometry.[17]
- Causality: This method profiles Compound X against kinases in their native state, complete with post-translational modifications and associated proteins, which can influence inhibitor binding.[18] It provides an unbiased view, potentially identifying "off-targets" that might be missed in recombinant panels.[5]
- Data Presentation: The output is a series of dose-response curves for each identified kinase, from which an apparent affinity (EC_{50}) can be derived.

Tier 2: Orthogonal Validation & Quantitative Biophysics

After identifying a set of potential on- and off-targets from Tier 1 screening, it is crucial to validate these interactions using orthogonal, label-free biophysical methods. This step provides quantitative data on binding affinity and kinetics, which are critical for structure-activity relationship (SAR) studies.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding interactions.

- Principle: ITC directly measures the heat released or absorbed during the binding event between Compound X and a purified target kinase.[19] A solution of Compound X is titrated into a solution containing the kinase, and the minute temperature changes are recorded.
- Causality: This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This level of detail is invaluable for understanding the driving forces of the interaction.[14]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

- **Preparation:** Dialyze both the purified target kinase and Compound X extensively into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Degas all solutions immediately before use.
- **Loading:** Load the kinase solution (e.g., 10-20 μ M) into the ITC sample cell. Load a concentrated solution of Compound X (e.g., 100-200 μ M) into the injection syringe.
- **Titration:** Set the experiment temperature (e.g., 25°C). Perform a series of small injections (e.g., 2 μ L) of Compound X into the kinase solution, with sufficient spacing between injections to allow the signal to return to baseline.
- **Data Analysis:** Integrate the heat-flow peaks for each injection. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine K_d , n , and ΔH .

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time analysis of binding kinetics.

- **Principle:** A purified kinase is immobilized on a sensor chip. A solution of Compound X is flowed over the surface. Binding of the compound to the kinase causes a change in the refractive index at the sensor surface, which is detected in real-time.
- **Causality:** SPR provides not only the equilibrium dissociation constant (K_d) but also the association (k_a) and dissociation (k_d) rate constants. A slow dissociation rate (long residence time) can often be a better predictor of in-cell efficacy than affinity alone.[\[14\]](#)

Kinetic Parameter	Description	Therapeutic Implication
k_a (on-rate)	Rate of complex formation.	Faster on-rate can lead to quicker target engagement.
k_d (off-rate)	Rate of complex decay.	Slower off-rate (longer residence time) can lead to sustained target inhibition.
K_d (k_d/k_a)	Binding affinity at equilibrium.	A primary measure of potency.

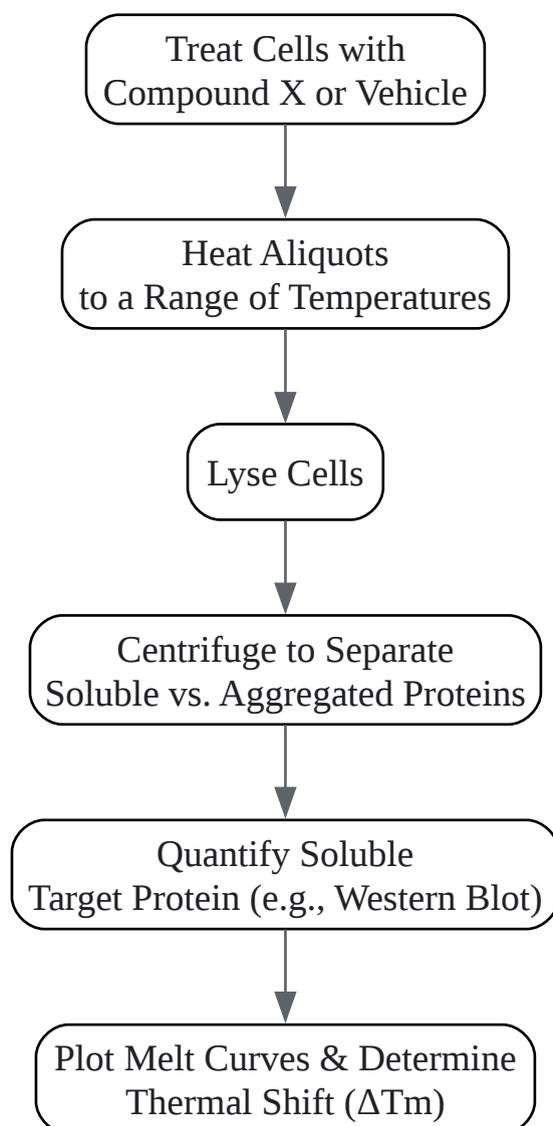
Tier 3: Cellular Target Engagement and Functional Impact

Biochemical and biophysical assays, while essential, do not fully replicate the complex intracellular environment. It is critical to confirm that Compound X engages its intended target(s) within living cells and produces the desired functional outcome.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical method to assess target engagement in intact cells or tissues.

- **Principle:** The binding of a ligand (Compound X) to its target protein often increases the protein's thermal stability.^[20] In a CETSA experiment, cells are treated with Compound X, heated to various temperatures, and then lysed. The amount of soluble target protein remaining after heat treatment is quantified (typically by Western Blot or mass spectrometry), as denatured proteins aggregate and are removed by centrifugation.
- **Causality:** A shift in the melting curve of the target protein to a higher temperature in the presence of Compound X provides direct evidence of physical binding in a native cellular context.^{[20][21]}



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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA with Western Blot Readout

- Cell Treatment: Culture cells to ~80% confluency. Treat cells with Compound X (e.g., 10 μM) or vehicle (e.g., DMSO) for 1 hour at 37°C.
- Heating: Harvest and resuspend cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C) using a thermal cycler, then cool to room temperature.

- **Lysis & Separation:** Lyse the cells (e.g., via freeze-thaw cycles). Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
- **Quantification:** Carefully collect the supernatant (soluble fraction). Quantify the target protein in the supernatant using SDS-PAGE and Western Blotting with a specific antibody.
- **Analysis:** Densitometry is used to quantify band intensity at each temperature. Plot the percentage of soluble protein versus temperature to generate melt curves and determine the shift in the melting temperature (ΔT_m).

NanoBRET™ Target Engagement Assay

This is a live-cell proximity-based assay that quantifies compound binding at a specific target.

- **Principle:** The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's ATP pocket is added to the cells. In the absence of an inhibitor, the tracer binds the kinase, bringing it close to the luciferase and generating a Bioluminescence Resonance Energy Transfer (BRET) signal.[22] When Compound X is added, it competes with the tracer for the ATP-binding site, displacing it and reducing the BRET signal.[23]
- **Causality:** This method provides quantitative apparent affinity data (IC_{50}) in living cells, accounting for factors like cell permeability and efflux. It is highly specific and can be multiplexed to assess selectivity against a panel of kinases in a cellular format.[22]

Phospho-proteomics

The ultimate validation of an ATP-competitive inhibitor's specificity is to measure its impact on the cellular phosphoproteome.

- **Principle:** Cells are treated with Compound X. Proteins are extracted, digested into peptides, and phosphopeptides are enriched (e.g., using TiO_2 or IMAC). The enriched phosphopeptides are then identified and quantified using high-resolution mass spectrometry.
- **Causality:** By inhibiting the on-target kinase, Compound X should lead to a significant decrease in the phosphorylation of its known downstream substrates. Simultaneously, this global, unbiased analysis will reveal changes in phosphorylation across the entire proteome.

Minimal changes outside of the target pathway are a strong indicator of high selectivity. Conversely, widespread changes can uncover unexpected off-target effects and pathway cross-talk.^[16]

Conclusion: Synthesizing a Self-Validating Specificity Profile

Determining the ATP-binding site targeting specificity of a novel kinase inhibitor is a multifaceted process that requires a logical and integrated experimental strategy. No single method is sufficient. A high-throughput biochemical screen provides the initial landscape, which is then refined and quantified by biophysical methods like ITC and SPR. Crucially, these in vitro findings must be validated in a physiological context using cell-based target engagement assays like CETSA and NanoBRET. Finally, phospho-proteomics provides the ultimate functional readout of the inhibitor's on- and off-target effects within the complex signaling network of the cell. By following this tiered, self-validating approach, researchers can build a high-confidence specificity profile, enabling informed decisions on the progression of a compound as either a therapeutic candidate or a precisely characterized chemical probe.

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